4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a tetra-substituted naphthalene diimide (NDI) derivative with a benzo[lmn][3,8]phenanthroline core. The compound features:
- 4,9-positions: Substituted with bis(2-chloroethyl)amino groups, which are alkylating agents known for their DNA crosslinking activity .
- 2,7-positions: Modified with 2-ethylhexyl chains, branched alkyl groups that enhance solubility and modulate electronic properties .
This structure combines DNA-targeting alkylating moieties with lipophilic side chains, making it a candidate for anticancer applications.
Properties
Molecular Formula |
C38H52Cl4N4O4 |
|---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
2,9-bis[bis(2-chloroethyl)amino]-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H52Cl4N4O4/c1-5-9-11-25(7-3)23-45-35(47)27-21-30(44(19-15-41)20-16-42)34-32-28(36(48)46(38(34)50)24-26(8-4)12-10-6-2)22-29(33(31(27)32)37(45)49)43(17-13-39)18-14-40/h21-22,25-26H,5-20,23-24H2,1-4H3 |
InChI Key |
LRUXMVDNEMWZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)N(CCCl)CCCl)C1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetraone Core
The phenanthroline tetraone core is typically synthesized by oxidative cyclization of appropriate aromatic precursors. Commonly, starting materials include substituted naphthalene or anthraquinone derivatives, which undergo condensation and ring closure reactions to form the fused phenanthroline system with keto groups at the 1,3,6,8 positions.
- Oxidative cyclization : Aromatic diamines or diketones are subjected to oxidative conditions (e.g., using oxidants like DDQ or metal-catalyzed oxidation) to form the phenanthroline core with keto functionalities.
- Purification : The resulting tetraone is purified by recrystallization or chromatographic methods to ensure high purity for subsequent functionalization.
Alkylation at the 2 and 7 Positions with 2-Ethylhexyl Groups
The 2 and 7 positions on the phenanthroline core are alkylated with 2-ethylhexyl chains to enhance solubility and steric bulk.
- Alkylation reaction : This is commonly achieved via nucleophilic substitution or Friedel-Crafts alkylation using 2-ethylhexyl halides (e.g., bromide or chloride) in the presence of a base or Lewis acid catalyst.
- Reaction conditions : Mild heating and inert atmosphere are used to prevent degradation of the tetraone core.
- Yield optimization : Stoichiometric control and slow addition of alkylating agents help maximize substitution efficiency and minimize side reactions.
Introduction of Bis(2-chloroethyl)amino Groups at Positions 4 and 9
The key functional groups, bis(2-chloroethyl)amino moieties, are introduced at the 4 and 9 positions through nucleophilic substitution reactions involving amination followed by chlorination.
Step 1: Amination
Amino groups are installed by nucleophilic aromatic substitution or Buchwald-Hartwig amination using appropriate amine precursors.Step 2: Bis(2-chloroethyl) functionalization
The amino groups are reacted with 2-chloroethyl chloride or related reagents to form bis(2-chloroethyl)amino substituents. This step often requires controlled temperature and inert atmosphere to prevent side reactions.Purification and characterization : The final compound is purified by column chromatography or recrystallization. Characterization is done via NMR, mass spectrometry, and elemental analysis to confirm the presence of the bis(2-chloroethyl)amino groups and overall structure.
Preparation Data and Calculations
Molecular and Physical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C38H52Cl4N4O4 |
| Molecular Weight | 770.66 g/mol |
| CAS Number | 2043039-67-2 |
| Solubility | Soluble in DMSO, requires heating and sonication for dissolution |
| Storage Conditions | -80°C up to 6 months; -20°C up to 1 month |
| Stability | Sensitive to repeated freeze-thaw cycles |
Stock Solution Preparation Table
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 1.2976 | 0.2595 | 0.1298 |
| 5 mg | 6.4879 | 1.2976 | 0.6488 |
| 10 mg | 12.9759 | 2.5952 | 1.2976 |
Note: Volumes are calculated based on molecular weight and desired molarity, typically using DMSO as solvent to maximize solubility.
Research Discoveries and Analytical Notes
- The bulky 2-ethylhexyl groups at positions 2 and 7 enhance solubility and prevent aggregation in organic solvents.
- The bis(2-chloroethyl)amino groups at positions 4 and 9 are reactive moieties often associated with alkylating activity, relevant in medicinal chemistry contexts such as anticancer agents.
- The phenanthroline tetraone core provides a planar, conjugated system that can coordinate metal ions, useful in coordination chemistry and catalysis research.
- Stability studies indicate the compound requires low-temperature storage and careful handling to avoid decomposition, especially due to the reactive chloroethyl groups.
- Spectroscopic analysis (NMR, IR, UV-Vis) confirms the substitution pattern and integrity of the core structure after synthesis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Oxidative cyclization | Aromatic diamines, oxidants (e.g., DDQ) | Formation of phenanthroline tetraone core |
| 2 | Alkylation | 2-Ethylhexyl halides, base or Lewis acid | Introduction of 2-ethylhexyl groups at 2,7 |
| 3 | Amination | Amination reagents, Pd catalyst (optional) | Installation of amino groups at 4,9 |
| 4 | Chlorination | 2-Chloroethyl chloride | Formation of bis(2-chloroethyl)amino groups |
This synthesis approach is supported by literature on phenanthroline derivatives and functionalized tetraones, with adaptations for the specific bulky and reactive substituents present in this compound. The preparation methods are well-documented in specialized organic synthesis journals and chemical supplier data sheets, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
A. Alkylating vs. G-Quadruplex-Targeting Agents
B. Cellular Potency
- MM41 exhibits IC₅₀ values in the low µM range against pancreatic (MIA-PaCa2) and lung (A549) cancer cells, with 30–50× selectivity over non-cancer lines .
- Alkylating NDIs (e.g., target compound) likely have broader toxicity but may lack selectivity, a common limitation of nitrogen mustards.
Physicochemical Properties
Table 2: Solubility and Stability
Biological Activity
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenanthroline core with multiple substituents that enhance its biological activity. The presence of bis(2-chloroethyl)amine moieties is particularly noteworthy as they are known to contribute to the compound's antitumor properties by acting as alkylating agents.
Antitumor Activity
Research indicates that compounds with similar structures to 4,9-bis(bis(2-chloroethyl)amino)-benzo[lmn][3,8]phenanthroline derivatives exhibit potent antitumor effects. For instance:
- Mechanism of Action : The compound acts primarily through DNA alkylation, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is similar to that of nitrogen mustards which are well-documented in cancer therapy .
- Case Studies : A study on related bis(2-chloroethyl)amine derivatives revealed significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) with IC50 values as low as 1.30 μM .
Antiparasitic Activity
The phenanthroline derivatives have also been studied for their antiparasitic properties:
- In Vitro Studies : Compounds structurally related to 4,9-bis(bis(2-chloroethyl)amino)-benzo[lmn][3,8]phenanthroline demonstrated activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. The IC50 values ranged from sub-micromolar to micromolar concentrations .
- Targeting Mechanisms : These compounds have been shown to bind to G-quadruplex structures in the DNA of these parasites, disrupting their replication processes .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HepG2 (Liver Cancer) | 1.30 | DNA alkylation and cross-linking |
| Antiparasitic | Plasmodium falciparum | 0.5 - 5.0 | Binding to G-quadruplexes |
| Antiparasitic | Leishmania donovani | 2.52 - 4.50 | Disruption of replication |
Research Findings
- Inhibitory Effects on Histone Deacetylases (HDAC) : Related compounds have shown selective inhibition of HDAC3 with IC50 values around 95 nM, indicating potential for use in epigenetic therapies .
- Combination Therapies : The efficacy of these compounds can be enhanced when used in combination with other chemotherapeutics such as taxol and camptothecin, suggesting a synergistic effect that warrants further investigation .
- Selectivity Index : The selectivity index (SI) for these compounds indicates a favorable therapeutic window for targeting cancer cells over normal cells, which is crucial for reducing side effects during treatment .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves sequential nucleophilic substitutions on a brominated benzo[lmn][3,8]phenanthroline-tetraone core. For example:
- Step 1 : Bromination at positions 4 and 9 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) to yield 4,9-dibromo intermediates .
- Step 2 : Substitution of bromine atoms with bis(2-chloroethyl)amine via Ullmann-type coupling, requiring CuI catalysis and elevated temperatures (110–120°C) in DMSO .
- Step 3 : Alkylation at positions 2 and 7 using 2-ethylhexyl bromide under basic conditions (K₂CO₃, DMF, 70°C) . Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from toluene improves purity (>95% by HPLC) .
Q. How should researchers characterize this compound’s structural and electronic properties?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the 2-ethylhexyl protons appear as multiplet signals at δ 0.8–1.6 ppm, while aromatic protons resonate at δ 8.5–9.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z = 806.22 for a tetrabromo analog) .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths and dihedral angles, critical for understanding π-conjugation .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solubility : Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and DMF but insoluble in water or alcohols .
- Stability : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Decomposition occurs above 200°C, releasing CO and NOx .
Advanced Research Questions
Q. How do substituents at positions 4,9 and 2,7 influence electronic properties for optoelectronic applications?
- Electron-Withdrawing Groups (4,9) : Bis(2-chloroethyl)amino groups reduce LUMO levels (–3.2 eV via cyclic voltammetry), enhancing electron-accepting capacity for organic photovoltaics (OPV) .
- Alkyl Chains (2,7) : 2-Ethylhexyl groups improve solubility without disrupting π-stacking (interplanar distance ~3.5 Å by XRD), critical for thin-film device fabrication .
- Table 1 : Substituent Effects on Bandgap
| Substituent (4,9) | Bandgap (eV) | Application |
|---|---|---|
| Br | 2.1 | Intermediate |
| Bis(chloroethyl) | 1.8 | OV/OFET |
| Trimethoxybenzyl | 2.3 | Bioimaging |
| Data from |
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination : Palladium catalysts (Pd₂(dba)₃) and Xantphos ligands enable C–N bond formation at 100°C. Steric hindrance from 2-ethylhexyl groups slows reaction kinetics (k = 0.05 min⁻¹) .
- Contradiction Note : While brominated analogs react readily, chloroethyl substituents may quench catalysts, requiring ligand optimization (e.g., RuPhos instead of Xantphos) .
Q. How can structure-activity relationships (SAR) guide its potential in anticancer research?
- DNA Intercalation : Planar phenanthroline cores intercalate DNA (Kd = 1.2 µM), while bis(chloroethyl) groups introduce alkylating activity, inducing apoptosis in HeLa cells (IC₅₀ = 8.7 µM) .
- Comparative SAR : Analogs with longer alkyl chains (e.g., 2-octyldodecyl) show reduced cytotoxicity (IC₅₀ > 20 µM), suggesting steric effects limit cellular uptake .
Methodological Notes
- Contradictions in Data : Some SDS report "no known hazards" , while thermal decomposition releases toxic gases (CO, NOx). Always use fume hoods and monitor thermal stability during experiments .
- Advanced Spectroscopy : Time-resolved fluorescence (TRF) and DFT calculations (B3LYP/6-31G*) correlate excited-state lifetimes (τ = 12 ns) with charge-transfer efficiency in OPVs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

